molecular formula C18H18Br2N2O2 B2429601 4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide CAS No. 328921-31-9

4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B2429601
CAS No.: 328921-31-9
M. Wt: 454.162
InChI Key: PILWHHVYXQWFCZ-UFFVCSGVSA-N
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Description

4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring, along with tert-butyl and dibromo-hydroxyphenyl groups .

Biochemical Analysis

Biochemical Properties

The compound is involved in unsaturated fatty acids biosynthesis . It catalyzes the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs . The target organism for this action is Helicobacter pylori . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules that 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide interacts with are not currently available.

Molecular Mechanism

It is known to interact with the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori , but the details of these binding interactions, any enzyme inhibition or activation, and changes in gene expression are not currently available.

Preparation Methods

The synthesis of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.

Chemical Reactions Analysis

4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:

The uniqueness of 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide lies in its specific dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2N2O2/c1-18(2,3)13-6-4-11(5-7-13)17(24)22-21-10-12-8-14(19)9-15(20)16(12)23/h4-10,23H,1-3H3,(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILWHHVYXQWFCZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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